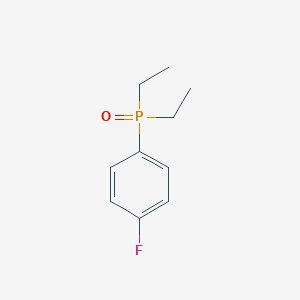

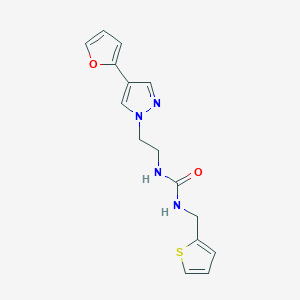

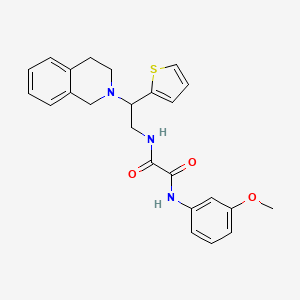

![molecular formula C15H10N2O2S B2375237 N-(8H-茚并[1,2-d]噻唑-2-基)呋喃-2-甲酰胺 CAS No. 300541-75-7](/img/structure/B2375237.png)

N-(8H-茚并[1,2-d]噻唑-2-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Molecular Structure Analysis

The molecular structure of “N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide” is complex. The indene moiety of the compound is buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 . The 3,5-dimethoxybenzamido moiety of the compound forms strong H-bonds with Asn142, Glu166 on the S1 subsite .科学研究应用

SARS-CoV-2 3CL Protease Inhibitor

The compound has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an attractive target for SARS-CoV-2 due to its important role in viral replication . The compound displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Antimicrobial Activity

Thiazole derivatives, including the compound , have been synthesized and evaluated for their in vitro antibacterial and antifungal activities . They have been tested against Gram-positive bacteria Enterococcus faecalis, against Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

Antitumor or Cytotoxic Drug Molecules

Thiazoles, including the compound , have been found to have potential as antitumor or cytotoxic drug molecules . They have been used in the design and development of different thiazole derivatives .

Antioxidant Activity

Thiazoles have been found to have antioxidant activity . This makes them potentially useful in the treatment of diseases where oxidative stress plays a key role .

Anti-inflammatory Activity

Thiazoles have been found to have anti-inflammatory activity . This makes them potentially useful in the treatment of inflammatory diseases .

Antiviral Activity

Thiazoles have been found to have antiviral activity . This makes them potentially useful in the treatment of viral diseases .

Antifungal Activity

Thiazoles have been found to have antifungal activity . This makes them potentially useful in the treatment of fungal infections .

Neuroprotective Activity

Thiazoles have been found to have neuroprotective activity . This makes them potentially useful in the treatment of neurodegenerative diseases .

作用机制

Target of Action

The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This protease plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .

Mode of Action

N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide interacts with 3CL pro, inhibiting its activity . The compound binds to the active sites of the protease, preventing it from cleaving polyproteins that are necessary for viral replication . This interaction disrupts the life cycle of the virus, reducing its ability to infect host cells .

Biochemical Pathways

By inhibiting 3CL pro, N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide affects the biochemical pathway of viral replication . The downstream effects include a reduction in viral load and a decrease in the severity of infection .

Pharmacokinetics

The compound’s effectiveness against 3cl pro suggests that it has sufficient bioavailability to reach its target

Result of Action

The inhibition of 3CL pro by N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide results in a decrease in viral replication . This can lead to a reduction in the severity of SARS-CoV-2 infection, potentially aiding in the recovery of infected individuals .

属性

IUPAC Name |

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-14(11-6-3-7-19-11)17-15-16-13-10-5-2-1-4-9(10)8-12(13)20-15/h1-7H,8H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDWFHDRIJBIJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

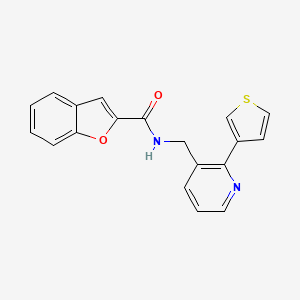

![Diethyl 3-methyl-5-[[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2375156.png)

![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride](/img/structure/B2375159.png)

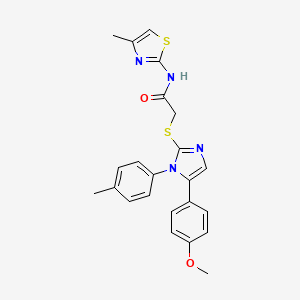

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2375162.png)

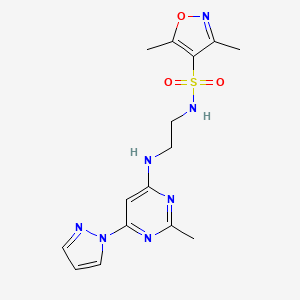

![7-(2-chlorobenzyl)-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2375163.png)

![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)